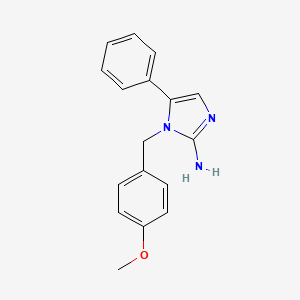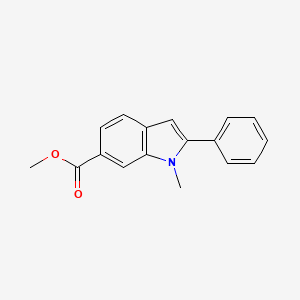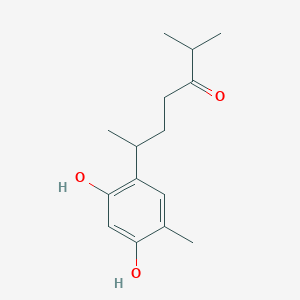
6-(2,4-Dihydroxy-5-methylphenyl)-2-methylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dihydroxy-5-methylphenyl)-2-methylheptan-3-one is an organic compound known for its intriguing biological activities It is a derivative of phenolic compounds, which are known for their antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dihydroxy-5-methylphenyl)-2-methylheptan-3-one typically involves the reaction of 2,4-dihydroxy-5-methylbenzaldehyde with 2-methylheptan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dihydroxy-5-methylphenyl)-2-methylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dihydroxy-5-methylphenyl)-2-methylheptan-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy-5-methylbenzaldehyde: A precursor in the synthesis of 6-(2,4-Dihydroxy-5-methylphenyl)-2-methylheptan-3-one.
2-Methylheptan-3-one: Another precursor used in the synthesis.
Quinones: Oxidation products of the compound with similar biological activities.
Uniqueness
This compound is unique due to its dual hydroxyl groups and methyl substituents, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
926904-79-2 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
6-(2,4-dihydroxy-5-methylphenyl)-2-methylheptan-3-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)13(16)6-5-10(3)12-7-11(4)14(17)8-15(12)18/h7-10,17-18H,5-6H2,1-4H3 |
Clave InChI |
QWCMMFOSIBUIIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)O)C(C)CCC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


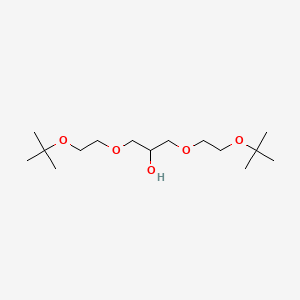
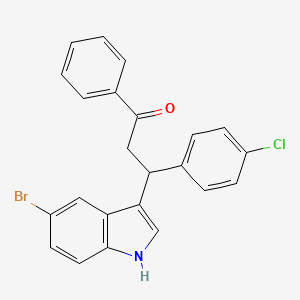
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
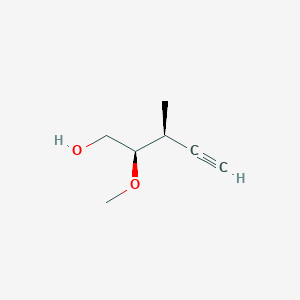


![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
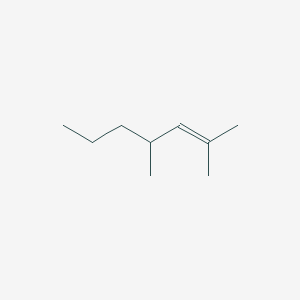
![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
